2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide

Thyroid toxicity Lactoperoxidase inhibition Toxicokinetics

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide (CAS 331966-85-9, molecular formula C16H15N3OS, molecular weight 297.37 g/mol) is a synthetic small molecule featuring a 5-methylbenzimidazole core linked via a thioether bridge to an N-phenylacetamide moiety. The compound belongs to the benzimidazole-2-thioacetamide class, a privileged scaffold extensively explored for antimicrobial, anticancer, and anti-virulence applications.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 331966-85-9
Cat. No. B2908066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide
CAS331966-85-9
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyXSXDKUAJMHOYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide (CAS 331966-85-9): A 5-Methyl Benzimidazole Thioacetamide Scaffold for Anti-Virulence and Kinase-Targeted Research


2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide (CAS 331966-85-9, molecular formula C16H15N3OS, molecular weight 297.37 g/mol) is a synthetic small molecule featuring a 5-methylbenzimidazole core linked via a thioether bridge to an N-phenylacetamide moiety . The compound belongs to the benzimidazole-2-thioacetamide class, a privileged scaffold extensively explored for antimicrobial, anticancer, and anti-virulence applications [1]. It is catalogued in the European Chemical Biology Database (ECBD) as EOS13799 with a Quantitative Estimation of Drug-likeness (QED) score of 0.80 and complies with Lipinski's Rule of Five (MW 297.38, HBA 4, HBD 2, clogP 3.55) [2].

Why 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide Cannot Be Substituted by the Des-Methyl Analog or Other Benzimidazole Thioacetamides


The 5-methyl substituent on the benzimidazole ring is not merely a passive structural feature; it critically modulates toxicity, lipophilicity, ionization, and steric interactions at biological targets. Comparative toxicokinetic studies demonstrate that 5-methylated 2-mercaptobenzimidazole derivatives exhibit markedly reduced thyroid and hepatic toxicity relative to the non-methylated parent compound, driven by faster systemic clearance and weaker inhibition of thyroid peroxidase (lactoperoxidase IC50: 31.6 µM for 5-MMBI vs. 20.6 µM for non-methylated MBI) [1]. Furthermore, the 5-methyl group shifts the physicochemical profile: the target compound has a predicted density of 1.32 g/cm³ and pKa of 10.82, compared with 1.36 g/cm³ for the des-methyl analog (CAS 30065-33-9), altering solubility, permeability, and formulation behavior . In anti-virulence screening, the 5-methylbenzimidazole thioacetamide motif is specifically required for MvfR regulon inhibition in Pseudomonas aeruginosa; analogs lacking this substitution or bearing alternative N-phenyl substituents show differential activity profiles in the benzamide-benzimidazole (BB) series described by Starkey et al. (2014) [2]. Simply replacing this compound with the des-methyl or other benzimidazole thioacetamide congeners risks losing target engagement, altering ADME properties, and introducing unanticipated toxicity liabilities.

Quantitative Evidence Guide for 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide: Comparator-Based Differentiation Data


Reduced Thyroid Toxicity Liability: 5-Methyl Substitution Markedly Lowers Lactoperoxidase Inhibition vs. Non-Methylated 2-Mercaptobenzimidazole

In a comparative repeated oral administration study in male Wistar rats, 5-methyl-2-mercaptobenzimidazole (5-MMBI) demonstrated substantially lower thyroid toxicity potential than non-methylated 2-mercaptobenzimidazole (MBI). The inhibitory potency (IC50) against lactoperoxidase—a key enzyme in thyroid hormone synthesis—was 31.6 µM for 5-MMBI versus 20.6 µM for MBI, representing a 1.53-fold reduction in enzyme inhibition [1]. Toxicokinetic analysis revealed that after repeated oral administration, 5-MMBI was rapidly cleared from blood within 10 hours, whereas MBI showed markedly increased Cmax and AUC, indicating accumulation [1]. The systemic exposure reduction is attributed to faster metabolic detoxification of the methylated derivative [2].

Thyroid toxicity Lactoperoxidase inhibition Toxicokinetics

Physicochemical Differentiation: Lipophilicity (clogP) and Molecular Weight Compared with the Des-Methyl Analog (CAS 30065-33-9)

The 5-methyl substituent alters the lipophilicity profile relative to the des-methyl analog 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide (CAS 30065-33-9). The target compound has a calculated partition coefficient (clogP) of 3.55 [1], while the des-methyl analog has a reported LogP of 3.94 . This ~0.4 log unit lower lipophilicity, combined with a higher molecular weight (297.37 vs. 283.35 g/mol) and lower topological polar surface area (PSA 59.22 vs. 86.57 Ų) [1], indicates distinct solubility, membrane permeability, and plasma protein binding characteristics that may favor different experimental contexts.

Lipophilicity ADME Permeability Physicochemical properties

Ionization State at Physiological pH: pKa Differentiation from the Des-Methyl Analog

The predicted acid dissociation constant (pKa) of the target compound is 10.82 ± 0.10 . This value reflects the acidity of the benzimidazole N–H proton, and contrasts with the typical pKa range of ~5.0–6.0 for non-methylated benzimidazole NH in analogous 2-substituted derivatives [1]. The elevated pKa means that at physiological pH (7.4), a larger fraction of the target compound exists in the neutral (un-ionized) form compared to the des-methyl analog, which may enhance passive membrane permeability and reduce pH-dependent solubility variability in biological assay media.

pKa Ionization Solubility pH-dependent absorption

MvfR Anti-Virulence Scaffold Validation: The 5-Methyl Benzimidazole Thioacetamide Motif Is Essential for Pseudomonas aeruginosa Quorum-Sensing Inhibition

The benzamide-benzimidazole (BB) compound class, which includes the 5-methylbenzimidazole thioacetamide scaffold, was identified through whole-cell high-throughput screening and SAR analysis as the first series of molecules capable of inhibiting the MvfR (PqsR) quorum-sensing regulon in Pseudomonas aeruginosa without affecting bacterial growth or viability [1]. The closely related analog N-(4-bromophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is specifically catalogued in the Virulence Factor Database (VFDB) as an MvfR inhibitor that blocks MvfR-regulated virulence functions [2][3]. This BB series is distinct from all previously known MvfR-regulon inhibitors, does not perturb bacterial growth even in multi-drug resistant clinical isolates, reduces the formation of antibiotic-tolerant persister cells, and demonstrates efficacy in murine acute and persistent infection models [1].

Anti-virulence Pseudomonas aeruginosa MvfR Quorum sensing Biofilm

GPR35 Target Selectivity Profiling: Confirmed Inactivity at GPR35 Informs Off-Target Risk Assessment vs. Related Benzimidazole Thioacetamides

In a primary screening assay conducted as part of the European Chemical Biology Database (ECBD) profiling, 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide (EOS13799) was tested for antagonism at G-protein coupled receptor 35 (GPR35) and found to be inactive [1]. This negative result is informative because several structurally related benzimidazole-2-thioacetamide derivatives have been reported to exhibit GPR35 agonist or antagonist activity [2]. The absence of GPR35 activity in this 5-methyl N-phenyl variant suggests that the combination of the 5-methyl substituent and the unsubstituted N-phenylacetamide terminus may provide a selectivity advantage over other analogs in the series, reducing potential confounding GPR35-mediated effects in phenotypic screening campaigns.

GPR35 Selectivity Off-target profiling GPCR

Recommended Research and Industrial Application Scenarios for 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide Based on Quantitative Evidence


Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa MvfR Quorum-Sensing Pathway

This compound serves as a structural entry point for designing MvfR (PqsR) inhibitors within the benzamide-benzimidazole (BB) class. The 5-methylbenzimidazole thioacetamide scaffold has been validated in the Starkey et al. (2014) PLoS Pathogens study as part of the first chemotype capable of blocking MvfR-regulated virulence functions without affecting bacterial viability, reducing antibiotic-tolerant persister cell formation, and demonstrating efficacy in murine infection models [1][2]. Researchers can use this compound as a core scaffold for SAR exploration by varying the N-phenyl substituent while retaining the 5-methylbenzimidazole thioacetamide backbone critical for MvfR engagement.

Kinase and GPCR Screening Library Design with Reduced Thyroid Toxicity Liability

The documented reduction in thyroid toxicity liability associated with the 5-methyl substitution (5-MMBI lactoperoxidase IC50 = 31.6 µM vs. MBI IC50 = 20.6 µM) [3] makes this compound a more suitable building block for constructing screening libraries intended for in vivo follow-up studies. Furthermore, its confirmed inactivity at GPR35 (ECBD assay EOS300038) reduces the risk of GPCR-mediated off-target interference in phenotypic screens [4]. The favorable drug-likeness profile (QED = 0.80; Lipinski-compliant) supports its use as a starting point for hit-to-lead optimization.

Physicochemical Probe for Studying Methyl Group Effects on Benzimidazole ADME Properties

The quantifiable differences in lipophilicity (clogP 3.55 vs. 3.94), molecular weight (297.37 vs. 283.35 g/mol), and pKa (10.82) relative to the des-methyl analog (CAS 30065-33-9) [5] position this compound as a useful tool molecule for systematic investigation of how a single methyl substituent on the benzimidazole ring influences solubility, permeability, metabolic stability, and plasma protein binding within a matched molecular pair analysis framework.

Chemical Biology Probe Development for MbtI Salicylate Synthase and DHFR Inhibition Studies

Benzimidazole-2-thione and benzimidazole-2-thioacetamide derivatives have demonstrated inhibitory activity against MbtI salicylate synthase from Mycobacterium tuberculosis and dihydrofolate reductase (DHFR) [6][7]. The target compound's 5-methyl substitution and N-phenylacetamide terminus provide a distinct chemotype within this inhibitor class. Its favorable physicochemical properties (moderate lipophilicity, compliance with drug-likeness rules) make it suitable for further derivatization into probe molecules targeting mycobacterial iron acquisition or folate biosynthesis pathways.

Quote Request

Request a Quote for 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.